![molecular formula C19H18FN3O4S B2814292 4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953181-67-4](/img/structure/B2814292.png)
4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide, also known as DASA-58, is a chemical compound that has drawn significant research attention due to its potential as a therapeutic agent. DASA-58 has been shown to have promising effects in various scientific studies, including cancer research and neurological disorders.
Scientific Research Applications
Medicinal Chemistry Applications
Several studies have synthesized and evaluated derivatives of benzamides, including compounds structurally related to "4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide," for their biological activities. For instance, benzamides containing isoxazole rings have been investigated for their potential as inhibitors of human carbonic anhydrase isoforms, demonstrating significant inhibition, especially against hCA II and hCA VII isoforms, which are relevant targets for treating conditions like glaucoma and neuropathic pain (Altug et al., 2017). Additionally, the synthesis of novel benzamides incorporating quinazolinone and thiazolidinone motifs has shown promising antimicrobial activities, indicating their potential in developing new antimicrobial agents (Desai et al., 2013).
Enzyme Inhibition
Isoxazole-containing sulfonamides, structurally akin to the compound of interest, have been synthesized and demonstrated potent inhibitory effects on carbonic anhydrase II and VII. These enzymes are implicated in various physiological and pathological processes, suggesting the therapeutic relevance of such inhibitors in managing diseases associated with enzyme dysregulation (Altug et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to a range of biological effects .
Mode of Action
It’s possible that it interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity. The presence of the fluorophenyl and oxazol groups could potentially influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical pathways, potentially influencing cellular processes such as signal transduction, enzyme activity regulation, and more .
Pharmacokinetics
Factors such as solubility, stability, and molecular size typically influence these properties. The presence of the dimethylsulfamoyl and benzamide groups could potentially affect the compound’s absorption and distribution .
Result of Action
Based on its potential targets and mode of action, it could lead to changes in cellular function, potentially influencing cell growth, differentiation, or survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include pH, temperature, presence of other molecules, and more. For instance, the reaction outcomes of similar compounds have been found to be restricted by the reaction environment .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-23(2)28(25,26)17-9-5-14(6-10-17)19(24)21-12-16-11-18(27-22-16)13-3-7-15(20)8-4-13/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHAILSLIHECPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide |
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